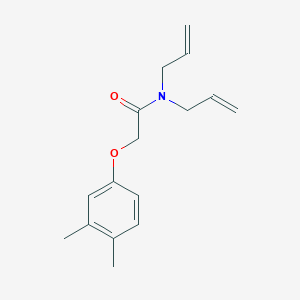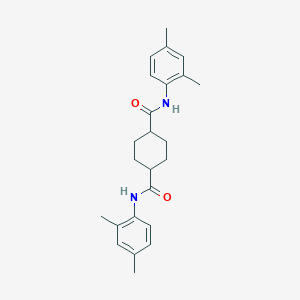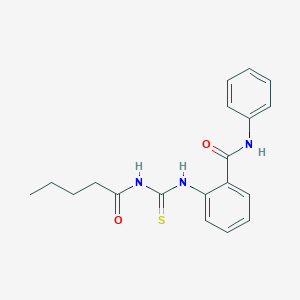![molecular formula C19H15N3O2S2 B250170 N-{[2-(phenylcarbamoyl)phenyl]carbamothioyl}thiophene-2-carboxamide](/img/structure/B250170.png)
N-{[2-(phenylcarbamoyl)phenyl]carbamothioyl}thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[2-(phenylcarbamoyl)phenyl]carbamothioyl}thiophene-2-carboxamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. TAK-659 belongs to the class of drugs known as Bruton's tyrosine kinase (BTK) inhibitors, which have been shown to be effective in treating B-cell malignancies.
Wirkmechanismus
N-{[2-(phenylcarbamoyl)phenyl]carbamothioyl}thiophene-2-carboxamide works by irreversibly binding to the active site of BTK, which prevents the enzyme from phosphorylating downstream targets involved in B-cell receptor signaling. This leads to the inhibition of B-cell activation, proliferation, and survival, ultimately leading to cancer cell death.
Biochemical and Physiological Effects:
N-{[2-(phenylcarbamoyl)phenyl]carbamothioyl}thiophene-2-carboxamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, N-{[2-(phenylcarbamoyl)phenyl]carbamothioyl}thiophene-2-carboxamide has been shown to inhibit B-cell proliferation and survival, induce apoptosis, and inhibit tumor growth. In addition, N-{[2-(phenylcarbamoyl)phenyl]carbamothioyl}thiophene-2-carboxamide has been shown to have a favorable safety profile, with few adverse effects reported in clinical trials.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-{[2-(phenylcarbamoyl)phenyl]carbamothioyl}thiophene-2-carboxamide is its specificity for BTK, which makes it an attractive candidate for the treatment of B-cell malignancies. In addition, N-{[2-(phenylcarbamoyl)phenyl]carbamothioyl}thiophene-2-carboxamide has been shown to have a favorable safety profile, which makes it a promising candidate for further clinical development. One limitation of N-{[2-(phenylcarbamoyl)phenyl]carbamothioyl}thiophene-2-carboxamide is that it may not be effective in all patients with B-cell malignancies, and further research is needed to identify biomarkers that can predict response to treatment.
Zukünftige Richtungen
There are a number of future directions for research on N-{[2-(phenylcarbamoyl)phenyl]carbamothioyl}thiophene-2-carboxamide. One area of interest is the development of combination therapies that can enhance the efficacy of N-{[2-(phenylcarbamoyl)phenyl]carbamothioyl}thiophene-2-carboxamide in the treatment of B-cell malignancies. Another area of interest is the identification of biomarkers that can predict response to treatment, which could help to optimize patient selection for N-{[2-(phenylcarbamoyl)phenyl]carbamothioyl}thiophene-2-carboxamide therapy. Finally, further research is needed to elucidate the long-term safety and efficacy of N-{[2-(phenylcarbamoyl)phenyl]carbamothioyl}thiophene-2-carboxamide in clinical trials.
Synthesemethoden
The synthesis of N-{[2-(phenylcarbamoyl)phenyl]carbamothioyl}thiophene-2-carboxamide involves a series of chemical reactions that begin with the coupling of 2-aminobenzophenone with thiophene-2-carboxylic acid. The resulting intermediate is then reacted with phenyl isothiocyanate to form the carbamothioyl derivative. The final step involves the coupling of the carbamothioyl derivative with 2-aminophenylcarbamate to form N-{[2-(phenylcarbamoyl)phenyl]carbamothioyl}thiophene-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-{[2-(phenylcarbamoyl)phenyl]carbamothioyl}thiophene-2-carboxamide has been extensively studied for its potential use in cancer treatment. Specifically, it has been shown to be effective in treating B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). N-{[2-(phenylcarbamoyl)phenyl]carbamothioyl}thiophene-2-carboxamide works by inhibiting BTK, which is a key enzyme involved in B-cell receptor signaling. This leads to the inhibition of B-cell proliferation and survival, ultimately leading to cancer cell death.
Eigenschaften
Molekularformel |
C19H15N3O2S2 |
|---|---|
Molekulargewicht |
381.5 g/mol |
IUPAC-Name |
N-[[2-(phenylcarbamoyl)phenyl]carbamothioyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C19H15N3O2S2/c23-17(20-13-7-2-1-3-8-13)14-9-4-5-10-15(14)21-19(25)22-18(24)16-11-6-12-26-16/h1-12H,(H,20,23)(H2,21,22,24,25) |
InChI-Schlüssel |
NQDGTDUKNSZANV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=S)NC(=O)C3=CC=CS3 |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=S)NC(=O)C3=CC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[2-(2-Methylphenoxy)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B250087.png)
![2-(3,4-dimethylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B250089.png)

![N-{4-[(allylamino)sulfonyl]phenyl}-4-chlorobenzamide](/img/structure/B250094.png)
![N-{4-[(allylamino)sulfonyl]phenyl}-2-(2-isopropylphenoxy)acetamide](/img/structure/B250095.png)
![N-{[4-(benzylsulfamoyl)phenyl]carbamothioyl}furan-2-carboxamide](/img/structure/B250096.png)
![2-(4-methylphenoxy)-N-(2-{[2-(4-methylphenoxy)propanoyl]amino}ethyl)propanamide](/img/structure/B250097.png)


![3-bromo-N-{[(4-ethoxyphenyl)(4-hydroxybutyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B250105.png)
![Tert-butyl 4-{[(3-bromo-4-methylbenzoyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B250106.png)
![4-chloro-N-[4-(propylsulfamoyl)phenyl]benzamide](/img/structure/B250108.png)
![4-({[(3-bromo-4-methylbenzoyl)amino]carbothioyl}amino)-N-isopropylbenzenesulfonamide](/img/structure/B250110.png)
![4-[(anilinocarbothioyl)amino]-N-cyclohexyl-N-methylbenzenesulfonamide](/img/structure/B250112.png)